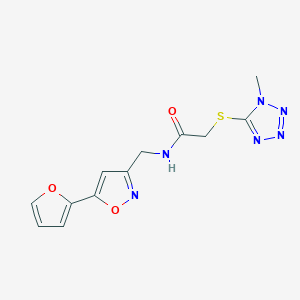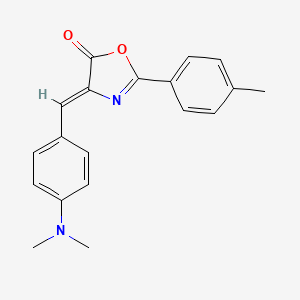
4-(4-Dimethylamino-benzylidene)-2-p-tolyl-4H-oxazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-Dimethylamino-benzylidene)-2-p-tolyl-4H-oxazol-5-one” is a complex organic molecule. It is related to the family of benzaldehydes, specifically, it is a derivative of 4-dimethylaminobenzaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been studied using catalysts based on silver nanoparticles. The catalysts used in these studies were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The reaction does not work using a ketone as the starting molecule whatever the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C9H11NO . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The spectral data of the compound was analyzed using NMR. The compound was found to be a red solid with a melting point of 130–131 C .Physical And Chemical Properties Analysis
The compound has a molecular weight of 149.1897 . It has been found to have strong fluorescence with quantum yield in methanol solution . The compound also shows intra-molecular charge-transfer (ICT) excited state absorption .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
4-Substituted benzylidene-2-phenyl oxazol-5-ones, including variants with dimethylamino groups, have been synthesized and studied for their nonlinear optical properties using Z-scan techniques. This research indicates their potential in photonics and electronics due to their large nonlinearity, originating from extensively delocalized π-electron distribution (Murthy et al., 2010).
Crystal Structure and Conformational Analysis
The molecular and crystal structure of 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one has been determined using single crystal X-ray diffraction. This study provides insights into its conformational flexibility and potential for application in material science (Sevinçek et al., 2011).
Synthesis of 1,4-Dihydropyridine Derivatives
Research on the synthesis of 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one indicates its role in the synthesis of 1,4-dihydropyridine derivatives, showcasing its utility in organic synthesis and pharmaceutical research (Stanovnik et al., 2002).
Antioxidant Properties
Studies have synthesized and evaluated oxazole-5(4H)-one derivatives for their antioxidant properties, highlighting their potential in developing therapeutic agents (Kuş et al., 2017).
Solvatochromic Behaviour
Research on 4-arylidene-5(4H)-oxazolone azo dyes, synthesized from derivatives including 4-(dimethylamino) benzylidene, has explored their solvatochromic behavior in various solvents, contributing to the field of dye chemistry (Fozooni et al., 2008).
Antimicrobial Activity
Novel compounds synthesized from 4-(4-(dimethylamino)benzylidene)-2-phenyloxazole-5(4H)-one have been screened for antimicrobial activity, indicating their potential in the development of new antibacterial agents (Sadula et al., 2014).
Anticorrosive Effects
Derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole have been evaluated for their anticorrosive effects on stainless steel, demonstrating the chemical's relevance in industrial applications (Nandini et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-4-8-15(9-5-13)18-20-17(19(22)23-18)12-14-6-10-16(11-7-14)21(2)3/h4-12H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYANXFRLWWXKU-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2529680.png)
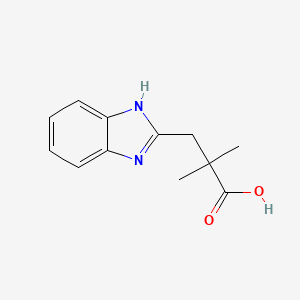
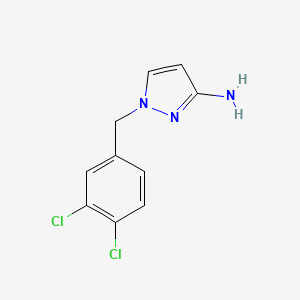


![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)
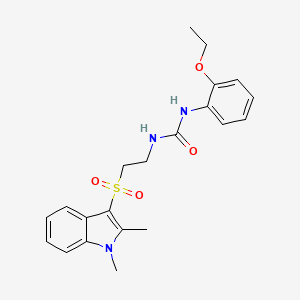
![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)
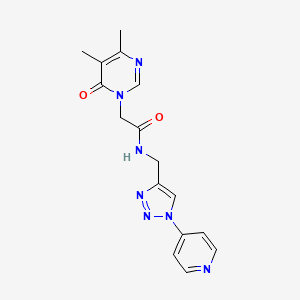
![3-[(E)-hydroxyiminomethyl]benzo[h]chromen-4-one](/img/structure/B2529695.png)
